molecular formula C36H18 B1507965 decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene CAS No. 362052-03-7

decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene

Cat. No.: B1507965
CAS No.: 362052-03-7
M. Wt: 450.5 g/mol
InChI Key: RDSBINQKWNJFOM-UHFFFAOYSA-N
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Description

Diacenaphtho[1,2-a:1’,2’-h]pyrene is a polyaromatic hydrocarbon (PAH) that consists of two acenaphthylene units connected by a pyrene bridge.

Preparation Methods

The synthesis of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves a multi-step process:

Chemical Reactions Analysis

Diacenaphtho[1,2-a:1’,2’-h]pyrene undergoes various chemical reactions, including:

Scientific Research Applications

Diacenaphtho[1,2-a:1’,2’-h]pyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves its interaction with molecular targets and pathways. Its polyaromatic structure allows it to interact with various biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Diacenaphtho[1,2-a:1’,2’-h]pyrene can be compared with other polyaromatic hydrocarbons such as:

    Acenaphthylene: A simpler structure with fewer aromatic rings.

    Pyrene: A single aromatic unit without the acenaphthylene bridges.

    Benzo[a]pyrene: Another PAH with a different arrangement of aromatic rings.

Diacenaphtho[1,2-a:1’,2’-h]pyrene is unique due to its combination of acenaphthylene units and a pyrene bridge, which imparts distinct electronic and structural properties .

Properties

IUPAC Name

decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18/c1-5-19-7-3-11-25-31(19)23(9-1)29-17-21-13-16-28-34-22(14-15-27(33(21)34)35(25)29)18-30-24-10-2-6-20-8-4-12-26(32(20)24)36(28)30/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSBINQKWNJFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C6C(=C4)C=CC7=C6C(=CC8=C7C9=CC=CC1=C9C8=CC=C1)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723976
Record name Diacenaphtho[1,2-a:1',2'-h]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362052-03-7
Record name Diacenaphtho[1,2-a:1',2'-h]pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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